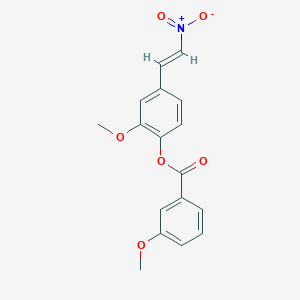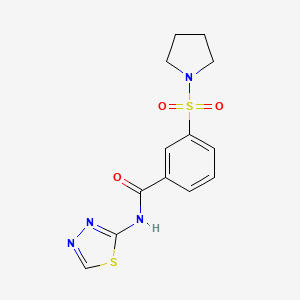
2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate, also known as MNVPMO, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in the field of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of 2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate is not fully understood. However, it is believed that 2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate inhibits the activity of certain enzymes by binding to their active sites. 2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate may also act as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate has been shown to have a variety of biochemical and physiological effects. 2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that are involved in the breakdown of acetylcholine. 2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate has also been shown to have antioxidant and anti-inflammatory properties, which may help to reduce oxidative stress and inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate in lab experiments is that it has been shown to have inhibitory effects on the activity of certain enzymes, which may be useful in the study of enzyme kinetics and enzyme inhibition. However, one limitation of using 2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of 2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate. One direction is to further investigate its mechanism of action and its effects on enzyme activity. Another direction is to study its potential applications in the treatment of diseases that are associated with oxidative stress and inflammation, such as Alzheimer's disease and Parkinson's disease. Additionally, 2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate may have potential applications in the development of new drugs and therapies for a variety of diseases.
Méthodes De Synthèse
2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate can be synthesized using a variety of methods, including the Knoevenagel condensation reaction and the Horner-Wadsworth-Emmons reaction. The Knoevenagel condensation reaction involves the reaction between 2-methoxy-4-(2-nitrovinyl)phenyl acetic acid and 3-methoxybenzaldehyde in the presence of a base catalyst. The Horner-Wadsworth-Emmons reaction involves the reaction between 2-methoxy-4-(2-nitrovinyl)phenyl phosphonic acid and 3-methoxybenzaldehyde in the presence of a base catalyst.
Applications De Recherche Scientifique
2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. 2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate has been shown to have inhibitory effects on the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. 2-methoxy-4-(2-nitrovinyl)phenyl 3-methoxybenzoate has also been shown to have antioxidant and anti-inflammatory properties.
Propriétés
IUPAC Name |
[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-22-14-5-3-4-13(11-14)17(19)24-15-7-6-12(8-9-18(20)21)10-16(15)23-2/h3-11H,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKMSOZZJYMAOI-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)C=C[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)/C=C/[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-methoxybenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5686829.png)
![2-[(3,4-dichlorophenyl)amino]-4H-3,1-benzothiazin-4-one](/img/structure/B5686839.png)
![3-{3-[(phenylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5686847.png)
![(4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5686855.png)
![3-phenyl-8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B5686861.png)
![2-{[3-cyclopentyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5686866.png)
![2-anilino-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5686867.png)




![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5686914.png)
![3-{3-[1-(dimethylamino)ethyl]phenyl}-N,N-dimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5686917.png)
![(3aR*,7aS*)-2-{4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5686923.png)